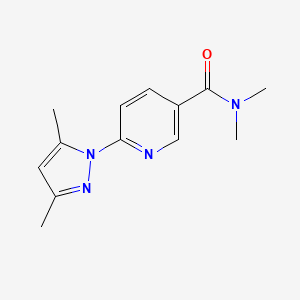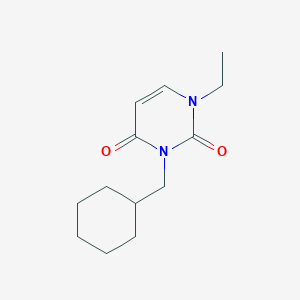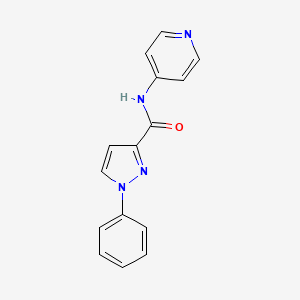![molecular formula C16H18N2O3S2 B7558596 N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, also known as DT-13, is a novel compound that has attracted significant attention in recent years due to its potential therapeutic applications. DT-13 is a synthetic compound that was first synthesized in 2013 by a group of Chinese researchers. Since then, several studies have been conducted to investigate the potential applications of DT-13 in various fields.
科学研究应用
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been shown to have potential therapeutic applications in various fields. Several studies have investigated the anticancer activity of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has also been shown to have anti-inflammatory and immunomodulatory activities. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can also modulate the function of immune cells, such as T cells and macrophages, to enhance the immune response.
作用机制
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is not fully understood. However, several studies have suggested that N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide exerts its biological activities by modulating various signaling pathways. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can also inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can also activate the JNK signaling pathway, which is involved in the regulation of apoptosis and cell proliferation.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been shown to have several biochemical and physiological effects. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis in cancer cells. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can also inhibit the production of pro-inflammatory cytokines and chemokines and modulate the function of immune cells in inflammatory diseases. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can also regulate energy metabolism and cell growth by activating the AMPK signaling pathway.
实验室实验的优点和局限性
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has several advantages for lab experiments. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is also stable under various conditions and can be stored for a long time without degradation. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is also relatively non-toxic and can be used at high concentrations without causing significant cell damage.
However, N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide also has some limitations for lab experiments. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has poor solubility in water, which can limit its use in in vitro experiments. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can also undergo metabolic degradation in vivo, which can affect its pharmacokinetics and pharmacodynamics.
未来方向
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has significant potential for future research and development. Several areas of research could be explored to further understand the biological activities of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its potential therapeutic applications.
1. Investigation of the mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide: Further studies could be conducted to elucidate the molecular mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its interaction with various signaling pathways.
2. Optimization of the synthesis method: The synthesis method of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide could be optimized to improve the yield and purity of the compound.
3. Development of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide derivatives: N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide derivatives could be synthesized and evaluated for their biological activities and pharmacokinetic properties.
4. Evaluation of the pharmacokinetics and pharmacodynamics of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide: Further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide in vivo.
5. Investigation of the potential applications of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide in other fields: N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide could be evaluated for its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a novel compound that has significant potential for therapeutic applications. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been shown to have anticancer, anti-inflammatory, and immunomodulatory activities. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide exerts its biological activities by modulating various signaling pathways. N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the biological activities of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its potential therapeutic applications.
合成方法
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a synthetic compound that is prepared by the reaction of 2-(4-(2-methyl-1,3-thiazol-4-yl)phenyl)acetic acid with 1,3-dithiolane-2-thione in the presence of a base. The reaction proceeds smoothly to yield N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide in good yield and purity. The synthesis method has been optimized to improve the yield and purity of N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-17-15(9-22-11)13-4-2-12(3-5-13)8-16(19)18-14-6-7-23(20,21)10-14/h2-5,9,14H,6-8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOYGAXRGJOWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CC(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)





![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)

![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)



